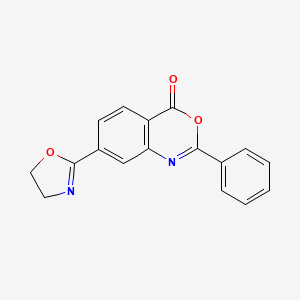
4H-3,1-Benzoxazin-4-one, 7-(4,5-dihydro-2-oxazolyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of oxazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with phenyl isocyanate to form the intermediate, which is then cyclized with 2-bromoacetophenone in the presence of a base to yield the desired compound . The reaction conditions often require refluxing in an organic solvent such as xylene or toluene, with the addition of a base like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,5-Dihydrooxazol-2-yl)phenol: Shares the oxazoline ring but lacks the benzoxazine moiety.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylate: Contains the benzoxazine ring but differs in the substituents attached to it.
N-((S)-1-((4S,5S)-4-Benzyl-5-phenyl-4,5-dihydrooxazol-2-yl)-2,2-dimethylpropyl)acetamide: A chiral ligand with a similar oxazoline structure but different functional groups.
Uniqueness
7-(4,5-Dihydrooxazol-2-yl)-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both oxazoline and benzoxazine rings in its structure. This dual-ring system imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its significance compared to similar compounds .
Eigenschaften
CAS-Nummer |
389575-95-5 |
|---|---|
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
7-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H12N2O3/c20-17-13-7-6-12(15-18-8-9-21-15)10-14(13)19-16(22-17)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI-Schlüssel |
DPUOATRAWLMZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=N1)C2=CC3=C(C=C2)C(=O)OC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


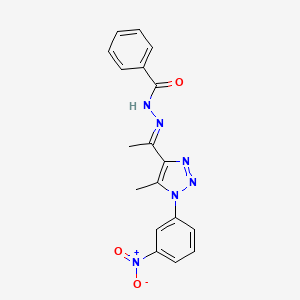
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)

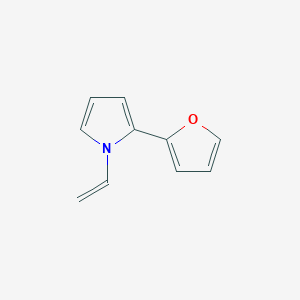
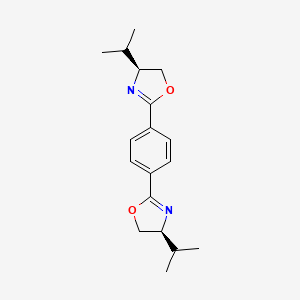

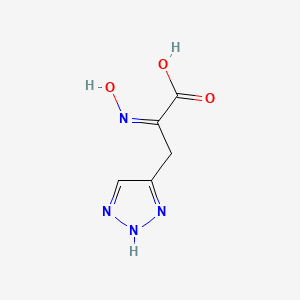

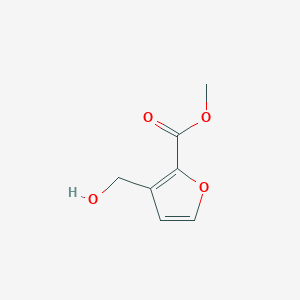
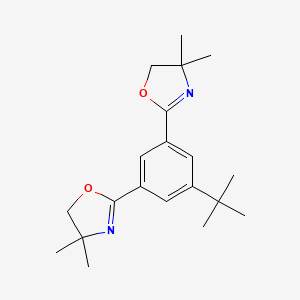

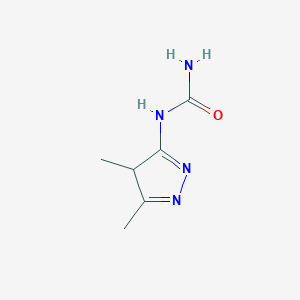
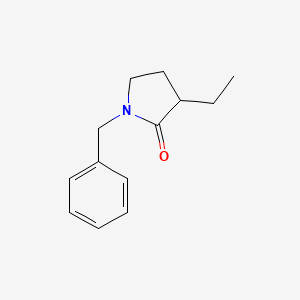
![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
